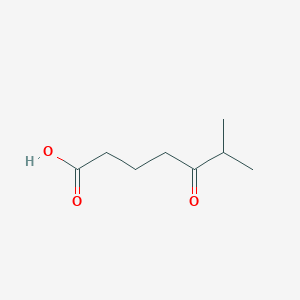

6-Methyl-5-oxoheptanoic acid

Vue d'ensemble

Description

6-Methyl-5-oxoheptanoic acid is a compound that is structurally related to various oxocarboxylic acids and has been the subject of research due to its relevance in the synthesis of biologically active molecules and intermediates in organic synthesis. While the specific compound 6-Methyl-5-oxoheptanoic acid is not directly mentioned in the provided papers, related compounds such as 6-oxoheptanoic acid have been studied for their chemical properties and potential applications in synthesis .

Synthesis Analysis

The synthesis of compounds related to 6-Methyl-5-oxoheptanoic acid involves various strategies. For instance, 6-diazoheptane-2,5-dione, derived from levulinic acid, has been used as a precursor in the synthesis of nemorensic acids through Rh(2)(OAc)(4)-catalyzed tandem carbonyl ylide formation-intermolecular 1,3-dipolar cycloadditions, demonstrating a method that could potentially be adapted for the synthesis of 6-Methyl-5-oxoheptanoic acid . Additionally, methyl 5S-(benzoyloxy)-6-oxohexanoate, a related compound, has been synthesized from 2-cyclohexen-1-one using an unsymmetrical ozonolysis protocol, which could provide insights into the synthesis of 6-Methyl-5-oxoheptanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methyl-5-oxoheptanoic acid has been elucidated using various spectroscopic techniques. For example, a novel compound with a related structure was characterized by FTIR, 1H-NMR, 13C-NMR, 2D-HSQC, DEPT, 2D-HMBC, and HRMS, providing a comprehensive understanding of its molecular structure . Polymorphs of 6-oxo-6-(phenylamino)hexanoic acid have been observed, with different molecular conformations affecting the hydrogen bonding patterns, which is relevant for understanding the structural properties of 6-Methyl-5-oxoheptanoic acid .

Chemical Reactions Analysis

The chemical reactivity of related oxocarboxylic acids has been explored in various contexts. For instance, the oxidation of 2-methylcyclohexanone by dioxygen catalyzed by vanadium-containing heteropolyanions to give 6-oxoheptanoic acid indicates the potential oxidative pathways that could be relevant for 6-Methyl-5-oxoheptanoic acid . Regioselective chlorination has been performed on a related compound, showcasing the type of chemical modifications that could be applied to 6-Methyl-5-oxoheptanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of small oxocarboxylic acids, including those similar to 6-Methyl-5-oxoheptanoic acid, have been characterized using mass spectrometry. Collision-induced dissociation experiments and DFT calculations have been used to elucidate fragmentation pathways, providing insights into the stability and reactivity of these compounds under various conditions .

Applications De Recherche Scientifique

1. Precursor in Organic Synthesis

- 6-Methyl-5-oxoheptanoic acid and its esters serve as precursors in various synthetic procedures. For instance, they are used for the preparation of 2-methyl-1,3-cyclohexanedione, which is a key intermediate in the synthesis of complex organic molecules. Traditional methods for synthesizing these compounds involve multi-step reactions or require less accessible materials (Chattopadhyay, Banerjee, & Sarma, 1979).

2. Analytical Characterization

- Research has also focused on the analytical characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid. Studies employing electrospray ionization coupled with mass spectrometry have been instrumental in understanding the fragmentation pathways and molecular structures of these compounds (Kanawati et al., 2007).

3. Biotransformation Studies

- In biotransformation research, 6-Methyl-5-oxoheptanoic acid has been studied for its role in oxidative cleavage processes. For example, it's obtained through the biotransformation of alkylcycloalkanediones using plant cultured cells. This demonstrates its potential in biochemical pathways and organic transformations (Chai, Sakamaki, Kitanaka, & Horiuchi, 2003).

4. Method Development for Synthesis

- The development of methods for synthesizing 6-Methyl-5-oxoheptanoic acid-related compounds is a significant area of research. These methods aim to improve the efficiency and yield of the synthesis process, which is critical for the production of various industrially and pharmaceutically important compounds (Ballini & Petrini, 1984).

5. Understanding Fragmentation and Reaction Mechanisms

- There is considerable interest in understanding the fragmentation behavior and reaction mechanisms of compounds like 6-Methyl-5-oxoheptanoic acid. This knowledge is essential for predicting and controlling chemical reactions in synthetic organic chemistry (Cubbon & Hewlett, 1968).

Propriétés

IUPAC Name |

6-methyl-5-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)7(9)4-3-5-8(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFMFBWCKDAJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483953 | |

| Record name | 6-METHYL-5-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40564-61-2 | |

| Record name | 6-METHYL-5-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)